Quinoxalin-6-ylmethanol

Vue d'ensemble

Description

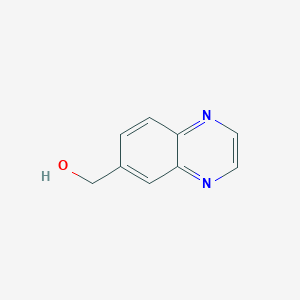

Quinoxalin-6-ylmethanol is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₈N₂O. It is a derivative of quinoxaline, which is a fused heterocycle consisting of a benzene ring and a pyrazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Quinoxalin-6-ylmethanol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by reduction. The reaction typically requires organic solvents, high temperatures, and strong catalysts . Another method involves the use of green chemistry principles, such as microwave-assisted synthesis, which offers a more environmentally friendly approach .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of transition metal catalysts, solvent-free conditions, and continuous flow reactors to enhance efficiency and reduce waste .

Analyse Des Réactions Chimiques

Types of Reactions: Quinoxalin-6-ylmethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxalin-6-carboxylic acid.

Reduction: Reduction reactions can convert it to quinoxalin-6-ylmethane.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinoxalin-6-carboxylic acid.

Reduction: Quinoxalin-6-ylmethane.

Substitution: Various substituted quinoxaline derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Quinoxalin-6-ylmethanol has the molecular formula and is characterized by a quinoxaline ring fused with a hydroxymethyl group. This unique structure enhances its reactivity and biological activity compared to other quinoxaline derivatives.

Chemistry

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including:

- Oxidation : Produces quinoxalin-6-carboxylic acid.

- Reduction : Yields quinoxalin-6-ylmethane.

- Substitution Reactions : Leads to various substituted quinoxaline derivatives.

These transformations are crucial for developing new materials and compounds with tailored properties.

Biology

In biological research, this compound is utilized in developing bioactive molecules, particularly in the following areas:

- Antimicrobial Agents : Studies indicate that derivatives exhibit significant activity against various pathogens.

- Anticancer Research : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as DNA intercalation and enzyme inhibition.

Medicine

This compound and its derivatives are investigated for their therapeutic properties:

- Antiviral Activity : Recent studies highlight its efficacy against respiratory viruses, including influenza and coronaviruses .

- Anti-inflammatory Effects : The compound exhibits properties that may help mitigate inflammatory responses in various conditions.

Industry

In industrial applications, this compound is used for:

- Dyes and Pigments : Its chemical properties make it suitable for producing vibrant colors in textiles and plastics.

- Optoelectronic Devices : The compound's unique electronic properties are leveraged in developing advanced materials for electronics.

Several studies illustrate the practical applications of this compound:

- Antiviral Research : A study demonstrated that derivatives of quinoxalin compounds could inhibit viral replication effectively, showcasing their potential as antiviral agents against respiratory pathogens .

- Anticancer Activity : Research highlighted the ability of quinoxaline derivatives to induce apoptosis in cancer cells, making them candidates for further drug development .

- Material Science : Investigations into the use of quinoxalin derivatives in optoelectronic devices revealed promising results regarding their electronic properties, indicating a future direction for material innovation .

Mécanisme D'action

The mechanism of action of quinoxalin-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Quinoxaline: The parent compound, which lacks the hydroxyl group present in quinoxalin-6-ylmethanol.

Quinoxalin-6-carboxylic acid: An oxidized derivative of this compound.

Quinoxalin-6-ylmethane: A reduced form of this compound.

Uniqueness: this compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. This functional group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Activité Biologique

Quinoxalin-6-ylmethanol is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities, particularly in anticancer and antiviral applications. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), case studies, and relevant research findings.

Overview of this compound

This compound is characterized by a quinoxaline ring substituted with a hydroxymethyl group at the 6-position. The quinoxaline scaffold is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinoxaline derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MALME-M (melanoma) | 55.75 | Growth inhibition | |

| Hep G2 (liver cancer) | 10.27 | Inhibition of VEGFR-2 | |

| HCT116 (colon carcinoma) | 4.4 | Induction of apoptosis |

The compound has shown significant growth inhibition across various cancer cell lines, with mechanisms including the induction of apoptosis and inhibition of specific kinases like VEGFR-2. For example, compound 1 from one study exhibited an IC50 value of 10.27 µM against Hep G2 cells, highlighting its potential as a therapeutic agent in liver cancer treatment .

Antiviral Activity

This compound has also been investigated for its antiviral properties. A systematic review indicated that quinoxaline derivatives can exhibit antiviral activity against several viruses, including Herpes Simplex Virus (HSV) and Cytomegalovirus (HCMV). Key findings include:

| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Compound 1 | HSV | 20 | >150 | >7.5 |

| Compound 11 | CBV5 | 0.09 | >150 | >1667 |

In one study, compound 11 demonstrated remarkable activity against Coxsackievirus B5 with an EC50 value of 0.09 µM and no cytotoxicity towards Vero cells . This suggests that modifications to the quinoxaline structure can enhance antiviral efficacy while maintaining safety.

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural modifications impact biological activity. Research indicates that:

- Substituents on the Quinoline Ring : Electron-donating groups tend to enhance anticancer activity, while electron-withdrawing groups decrease it.

- Linker Variations : The nature of linkers connecting the quinoxaline core to other functional groups significantly affects potency.

- Hydroxymethyl Group Influence : The presence of the hydroxymethyl group at the 6-position is essential for maintaining biological activity.

Case Study 1: Anticancer Evaluation

A study evaluated a series of quinoxaline derivatives against multiple cancer cell lines, revealing that compounds with aliphatic linkers exhibited higher activity compared to those with N-linkers. The most potent derivative showed an IC50 value of 3 nM against melanoma cells, indicating a strong correlation between structural features and biological efficacy .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of polysubstituted quinoxalines, demonstrating that certain derivatives could reduce plaque counts in HSV assays effectively. Compounds were optimized through structural modifications to improve their selectivity and potency against viral targets .

Propriétés

IUPAC Name |

quinoxalin-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAADFVYDHLFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423667 | |

| Record name | quinoxalin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488834-75-9 | |

| Record name | quinoxalin-6-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.